(+)-Benalaxyl

説明

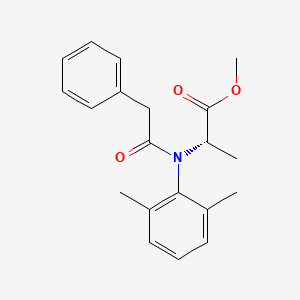

(S)-benalaxyl is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the less active S-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate and a L-alanine derivative. It is an enantiomer of a benalaxyl-M.

生物活性

(+)-Benalaxyl, a systemic fungicide belonging to the benzimidazole family, is primarily utilized in agriculture to combat various fungal diseases in crops. Its biological activity has been extensively studied, focusing on its metabolism, toxicity, and efficacy against specific pathogens. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its unique chemical structure, which allows it to inhibit fungal growth effectively. The compound operates primarily by interfering with the synthesis of ribonucleic acid (RNA) in fungi, leading to the disruption of cellular processes essential for fungal reproduction and growth. This mechanism makes it particularly effective against pathogens such as Phytophthora and Pythium species.

Metabolism and Pharmacokinetics

Studies have demonstrated that this compound is rapidly absorbed and metabolized in various organisms. In a study involving male Sprague-Dawley rats, the compound was administered at doses of 10 mg/kg and 100 mg/kg. Results indicated that the highest concentrations of radioactivity were found in the liver, large intestine, and kidneys at 72 hours post-administration. The cumulative excretion of radioactivity was predominantly through feces (81.5% of the total dose), with minimal residues found in blood and tissues .

Table 1: Distribution of Radioactivity in Tissues Post-Administration

| Tissue | 10 mg/kg Dose (ng equiv./g) | 100 mg/kg Dose (ng equiv./g) |

|---|---|---|

| Blood | 28 | 146 |

| Liver | 691 | 333 |

| Kidneys | 101 | Not quantified |

| Large Intestine | 1.1 | Not quantified |

The metabolism pathway involves oxidation followed by conjugation with glucose, which is consistent across various species including rats, goats, and hens .

Toxicological Studies

Toxicological evaluations have highlighted several biochemical effects associated with this compound exposure. In long-term studies, male rats exhibited increased lactate dehydrogenase (LDH) activity and elevated potassium levels after prolonged exposure . These findings suggest potential nephrotoxic effects at higher concentrations.

Case Study: Long-Term Exposure in Rats

A pivotal study conducted over 18 months assessed the chronic effects of this compound on male rats. The results indicated significant alterations in renal function markers, suggesting a need for careful monitoring of exposure levels in agricultural settings where this compound is applied extensively .

Efficacy Against Fungal Pathogens

The efficacy of this compound has been demonstrated across various crops. For instance, studies on potato plants showed that treatment with this compound resulted in a significant reduction in fungal infection rates compared to untreated controls. The compound was found to be particularly effective against late blight caused by Phytophthora infestans, with a reported efficacy rate exceeding 90% under optimal conditions .

Table 2: Efficacy of this compound Against Fungal Pathogens

| Crop | Pathogen | Efficacy Rate (%) |

|---|---|---|

| Potato | Phytophthora infestans | >90 |

| Tomato | Alternaria solani | >85 |

| Grapes | Botrytis cinerea | >80 |

Environmental Impact and Residue Analysis

The environmental persistence of this compound has raised concerns regarding its residues in food products. A review conducted by the European Food Safety Authority (EFSA) assessed maximum residue levels (MRLs) for various crops treated with this fungicide. It was concluded that while residues were detectable, they remained within acceptable limits for consumer safety .

特性

IUPAC Name |

methyl (2S)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243159 | |

| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97716-85-3 | |

| Record name | (+)-Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97716-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097716853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENALAXYL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06UBT0512C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。